molecular formula C25H27N5O4S B8512032 1-(5-Tert-butylisoxazol-3-yl)-3-(3-(6-ethoxy-7-methoxyquinazolin-4-ylthio)phenyl)urea

1-(5-Tert-butylisoxazol-3-yl)-3-(3-(6-ethoxy-7-methoxyquinazolin-4-ylthio)phenyl)urea

Cat. No.: B8512032
M. Wt: 493.6 g/mol
InChI Key: MGKOXOIKNIQJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Tert-butylisoxazol-3-yl)-3-(3-(6-ethoxy-7-methoxyquinazolin-4-ylthio)phenyl)urea is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[3-(6-ethoxy-7-methoxyquinazolin-4-yl)sulfanylphenyl]urea

InChI

InChI=1S/C25H27N5O4S/c1-6-33-20-11-17-18(12-19(20)32-5)26-14-27-23(17)35-16-9-7-8-15(10-16)28-24(31)29-22-13-21(34-30-22)25(2,3)4/h7-14H,6H2,1-5H3,(H2,28,29,30,31)

InChI Key

MGKOXOIKNIQJCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)SC3=CC=CC(=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed reaction vessel 1-(5-tert-butylisoxazol-3-yl)-3-(3-mercaptophenyl)urea described in Example 44A (333 mg, 1.14 mmol) was dissolved in 11 mL of THF. To this solution was added cesium carbonate (447 mg, 1.37 mmol), and the solution stirred for 30 minutes. At the end of this time 4-chloro-6-ethoxy-7-methoxyquinazoline (273 mg, 1.14 mmol) from Example 10A and the reaction heated to 50° C. for 48 hours. The reaction was concentrated and purified by silica gel chromatography eluting with an ethyl acetate/dichloromethane gradient 0-50% over 75 minutes. Concentration of the main peak gave the title compound (374 mg, 66.5% yield). 1H NMR (300 MHz, DMSO-d6) δ 9.58 (s, 1H), 9.01 (s, 1H), 8.69 (s, 1H), 7.48 (s, 1H), 7.55-7.25 (m, 5H), 6.49 (s, 1H), 4.25 (m, 2H), 3.99 (s, 3H), 1.47 (m, 3H), 1.32 (s, 9H). LCMS (ESI) m/z 494 (M+H)
Name
1-(5-tert-butylisoxazol-3-yl)-3-(3-mercaptophenyl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 44A
Quantity
333 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
447 mg
Type
reactant
Reaction Step Three
Name
4-chloro-6-ethoxy-7-methoxyquinazoline
Quantity
273 mg
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
reactant
Reaction Step Five
Yield
66.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.